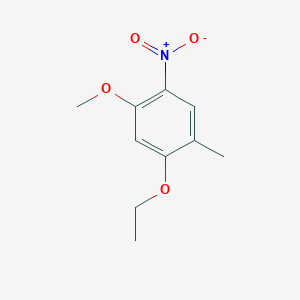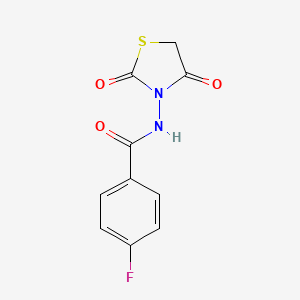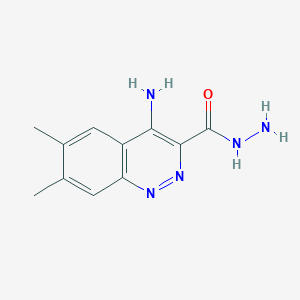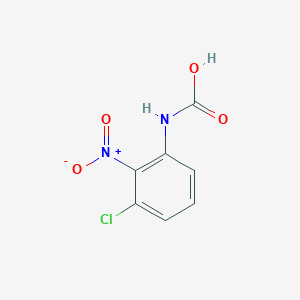![molecular formula C51H40 B12589796 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene CAS No. 643767-53-7](/img/structure/B12589796.png)
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is a complex organic compound characterized by its multiple phenyl groups attached to a benzene ring. This compound is notable for its unique structure, which imparts specific chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene rings are alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography are employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various phenyl alcohols or hydrocarbons.
科学研究应用
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene involves its interaction with specific molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function. Additionally, it may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
1,3,5-Triphenylbenzene: A simpler analog with three phenyl groups attached to a benzene ring.
1,2,4-Triphenylbenzene: Another analog with a different arrangement of phenyl groups.
2,3,5-Triphenyltetrazolium chloride: A compound with similar phenyl groups but different core structure.
Uniqueness
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is unique due to its highly substituted benzene ring, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
643767-53-7 |
|---|---|
分子式 |
C51H40 |
分子量 |
652.9 g/mol |
IUPAC 名称 |
1,2,3-triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C51H40/c1-51(2,43-33-45(37-21-9-3-10-22-37)49(41-29-17-7-18-30-41)46(34-43)38-23-11-4-12-24-38)44-35-47(39-25-13-5-14-26-39)50(42-31-19-8-20-32-42)48(36-44)40-27-15-6-16-28-40/h3-36H,1-2H3 |
InChI 键 |
PIKRKLDAFGCPRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


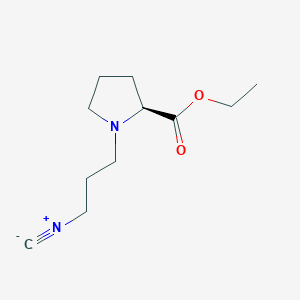
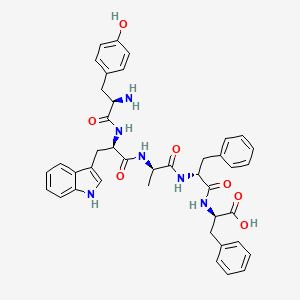
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
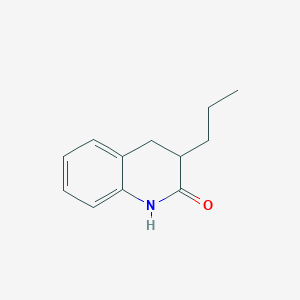
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)

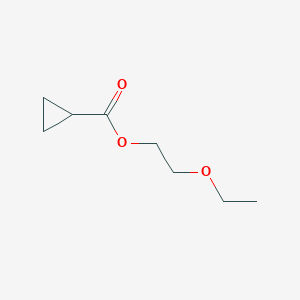
![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
